molecular formula C13H20N4O4S B2381020 N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 2034477-45-5

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No. B2381020
CAS RN: 2034477-45-5
M. Wt: 328.39
InChI Key: LQRUUYFSOQDJLN-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H20N4O4S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Mechanisms and Chemical Interactions

  • Protonation and Molecular Rotation : The addition of methane sulfonic acid to certain pyridine and aniline derivatives leads to selective protonation, significantly decelerating the rotation rates around specific molecular bonds through a relayed brake mechanism. This highlights the compound's potential in controlling molecular motion and understanding protonation effects in complex molecules (Furukawa et al., 2020).

  • Ligand for Metal Coordination : N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been explored for their potential as ligands in metal coordination. Their structures facilitate various hydrogen bonding and π-π stacking interactions, suggesting their utility in designing complex coordination compounds (Jacobs et al., 2013).

Catalysis and Synthesis

  • Oxidation Reactions : The compound's derivatives have been utilized as effective oxidizing agents in the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives, showcasing the compound's role in facilitating chemical transformations under mild conditions (Niknam et al., 2006).

  • Ionic Liquid and Catalyst : A specific derivative, nicotinum methane sulfonate, has been synthesized from nicotine and methane sulfonic acid, demonstrating excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This reflects the compound's versatility as both an ionic liquid and a bi-functional catalyst for organic synthesis (Tamaddon & Azadi, 2018).

Advanced Materials and Drug Development

  • Electrooptic Film Fabrication : Research into dibranched, heterocyclic "push-pull" chromophores, including derivatives of the compound, reveals their potential in covalent self-assembly and the creation of nonlinear optical materials. This indicates the compound's application in developing advanced materials for optical and electronic devices (Facchetti et al., 2006).

properties

IUPAC Name

N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-10-4-5-12(15-14-10)21-11-6-7-17(8-11)13(18)9-16(2)22(3,19)20/h4-5,11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUUYFSOQDJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.